molecular formula C22H21N3O7S B11340664 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-1,2-oxazole-3-carboxamide

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-1,2-oxazole-3-carboxamide

Cat. No.: B11340664
M. Wt: 471.5 g/mol
InChI Key: IFKCPTYLBSHRDC-UHFFFAOYSA-N
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Description

5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including a benzodioxin ring, a morpholine sulfonyl group, and an oxazole carboxamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursorsEach step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control, to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process while maintaining efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired quality and quantity of the compound .

Chemical Reactions Analysis

Types of Reactions

5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,2-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides of the benzodioxin ring, while reduction can lead to partially or fully reduced derivatives of the compound .

Scientific Research Applications

5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,2-OXAZOLE-3-CARBOXAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,2-OXAZOLE-3-CARBOXAMIDE lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C22H21N3O7S

Molecular Weight

471.5 g/mol

IUPAC Name

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-morpholin-4-ylsulfonylphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C22H21N3O7S/c26-22(18-14-20(32-24-18)15-1-6-19-21(13-15)31-12-11-30-19)23-16-2-4-17(5-3-16)33(27,28)25-7-9-29-10-8-25/h1-6,13-14H,7-12H2,(H,23,26)

InChI Key

IFKCPTYLBSHRDC-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NOC(=C3)C4=CC5=C(C=C4)OCCO5

Origin of Product

United States

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